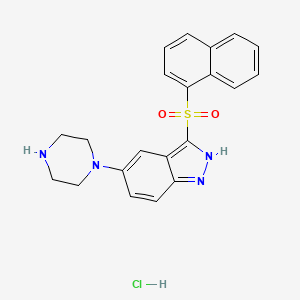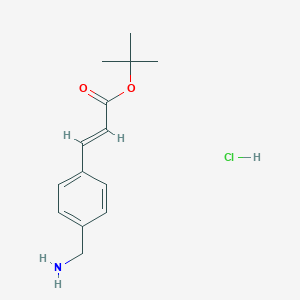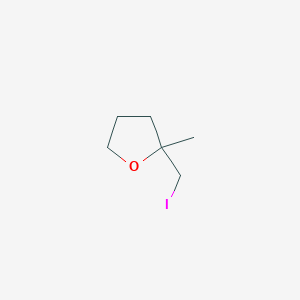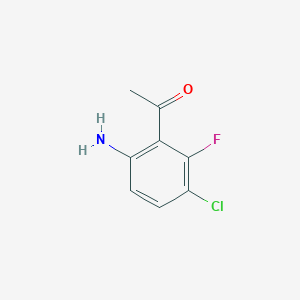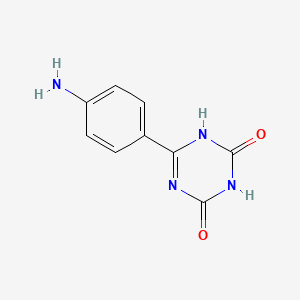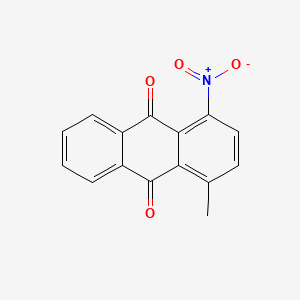
6-Bromo-3-chloropyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H3BrClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carboxamide typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 6-bromo-3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) in N,N-dimethylformamide (DMF) at elevated temperatures (around 105°C).
Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used under acidic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like Pd(PPh3)4 and bases such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions can yield 6-fluoro-3-chloropyrazine-2-carboxamide .
Applications De Recherche Scientifique
6-Bromo-3-chloropyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is often used to inhibit enzymes or proteins involved in disease pathways. For example, it can inhibit RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-hydroxypyrazine-2-carboxamide: This compound is similar in structure but has a hydroxyl group instead of a chlorine atom.
6-Fluoro-3-chloropyrazine-2-carboxamide: This compound has a fluorine atom instead of a bromine atom.
3-Bromo-6-chloropyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-Bromo-3-chloropyrazine-2-carboxamide is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical reactivity.
Propriétés
Formule moléculaire |
C5H3BrClN3O |
|---|---|
Poids moléculaire |
236.45 g/mol |
Nom IUPAC |
6-bromo-3-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H3BrClN3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |
Clé InChI |
DQQBBQFKCHHSRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)Cl)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


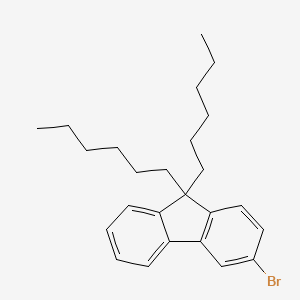
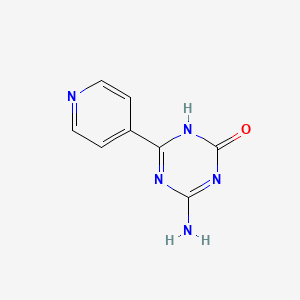

![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
